5-Methyl-1H-imidazo[4,5-f]quinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
147057-20-3 |
|---|---|
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.214 |
IUPAC Name |
5-methyl-3H-imidazo[4,5-f]quinoline |
InChI |
InChI=1S/C11H9N3/c1-7-5-9-11(14-6-13-9)8-3-2-4-12-10(7)8/h2-6H,1H3,(H,13,14) |
InChI Key |
FZZNXSZPVIEADY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=C1N=CC=C3)N=CN2 |
Synonyms |
1H-Imidazo[4,5-f]quinoline,5-methyl-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methyl 1h Imidazo 4,5 F Quinoline and Its Analogs
Classical Synthetic Routes to the Imidazo[4,5-f]quinoline Scaffold
The traditional synthesis of the imidazo[4,5-f]quinoline core often involves the sequential construction of the imidazole (B134444) and quinoline (B57606) rings through well-established organic reactions. These methods, while foundational, typically require multiple steps and purification of intermediates.
Condensation Reactions for Imidazo Ring Formation
A primary strategy for the synthesis of the imidazo[4,5-f]quinoline system involves the formation of the imidazole ring onto a pre-existing quinoline core. This is typically achieved through the condensation of a 5,6-diaminoquinoline with a suitable carbonyl compound or its equivalent. The Weidenhagen reaction, for instance, provides a direct route to 2-substituted imidazo[4,5-f]quinolines. In this reaction, a 1,2-diamine, such as quinoline-5,6-diamine (B1297419), is condensed with an aldehyde. For example, the reaction of quinoline-5,6-diamine with furfural (B47365) leads to the formation of 2-(2-Furyl)-1(3)H-imidazo[4,5-f]quinoline researchgate.net. This approach is versatile, as the choice of aldehyde determines the substituent at the 2-position of the imidazole ring. To obtain the target compound, 5-Methyl-1H-imidazo[4,5-f]quinoline, a similar condensation could be envisioned using an appropriate precursor that would lead to an unsubstituted imidazole ring, followed by methylation, or by direct condensation with a reagent that provides the methyl group.
Cyclization Approaches for Quinoline Ring Closure
An alternative classical approach involves the construction of the quinoline ring onto a pre-existing benzimidazole (B57391) scaffold. This methodology is particularly useful for the synthesis of substituted imidazo[4,5-f]quinolines. A notable example is the multi-step synthesis of 2-arylimidazo[4,5-f]quinolin-9-ols from various 5-aminobenzimidazoles nih.gov. This process entails the construction of the pyridine (B92270) part of the quinoline ring system through cyclization reactions. While the specific starting material is a 5-aminobenzimidazole, the fundamental strategy of building the quinoline ring onto an existing imidazole-containing precursor is a key classical cyclization approach.
Multi-step Synthesis from Precursors (e.g., aminonitroquinolines, diaminoquinolines)
The synthesis of the imidazo[4,5-f]quinoline scaffold often relies on a multi-step sequence starting from more readily available quinoline precursors. A common and crucial intermediate in many of these synthetic routes is a diaminoquinoline. Specifically, for the imidazo[4,5-f]quinoline system, quinoline-5,6-diamine is the key building block for the subsequent imidazole ring formation researchgate.net.
The synthesis of this diamine typically begins with the nitration of a suitable quinoline derivative to introduce a nitro group at the 5-position. This is followed by the introduction of an amino group at the 6-position or vice versa, often involving a second nitration and subsequent reduction. The final step to obtain the diamino precursor is the reduction of the nitro group to an amine. For instance, the synthesis of 1H-imidazo[4,5-c]quinolin-4-amine derivatives follows a similar logic, starting with the nitration of quinoline-2,4-diol to afford 3-nitroquinoline-2,4-diol, which is then converted through several steps into a 3,4-diaminoquinoline intermediate nih.gov. This general strategy of utilizing aminonitroquinolines as precursors to diaminoquinolines, which are then cyclized to form the imidazole ring, is a cornerstone of classical imidazoquinoline synthesis.
| Precursor | Intermediate | Target Scaffold | Reference |
| 5-Nitroquinoline | 5-Nitro-6-aminoquinoline | Quinoline-5,6-diamine | researchgate.net |
| 5-Aminobenzimidazole | - | Imidazo[4,5-f]quinolin-9-ol | nih.gov |
| Quinoline-2,4-diol | 3-Nitroquinoline-2,4-diol | 3,4-Diaminoquinoline | nih.gov |
Advanced and Green Synthetic Strategies for this compound
In recent years, there has been a significant push towards the development of more efficient, atom-economical, and environmentally friendly synthetic methods. These advanced strategies aim to reduce the number of reaction steps, minimize waste, and often employ alternative energy sources to drive reactions.
One-Pot Reaction Protocols
One-pot reactions, where multiple synthetic transformations are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. While a specific one-pot synthesis for this compound is not prominently reported, the development of such protocols for related fused heterocyclic systems demonstrates the potential of this approach. For example, an expeditious one-pot sequential route to synthesize pyrido fused imidazo[4,5-c]quinolines has been developed acs.org. This method involves the condensation of substituted 2-amino pyridines with 2-bromo-2'-nitroacetophenone, followed by reduction of the nitro group and a Pictet-Spengler cyclization with aldehydes to form the final product in a single pot acs.org. Such a strategy, if adapted to the appropriate starting materials, could provide a more streamlined synthesis of imidazo[4,5-f]quinolines.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The application of microwave irradiation has been successfully demonstrated in the synthesis of various quinoline and fused imidazole derivatives. For instance, the synthesis of pyrimido[4,5-b]quinolines has been achieved through a microwave-assisted intramolecular cyclization. Another example is the microwave-assisted synthesis of imidazo[1,5-a]pyridinium salts, where the reaction times were significantly reduced. These examples highlight the potential of microwave technology to enhance the synthesis of the this compound scaffold, making it a more rapid and efficient process.
| Synthetic Strategy | Key Features | Example Application | Reference |
| One-Pot Synthesis | Sequential reactions in a single vessel, reduced workup | Synthesis of pyrido fused imidazo[4,5-c]quinolines | acs.org |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields | Synthesis of pyrimido[4,5-b]quinolines and imidazo[1,5-a]pyridinium salts | , |
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a key method for modifying the quinoline core of imidazo[4,5-f]quinoline systems. The primary goal is often the selective reduction of the pyridine ring within the quinoline structure, leaving the benzene (B151609) and imidazole rings intact. Controlling the chemoselectivity and regioselectivity of this transformation is a significant challenge, as over-reduction to the tetrahydroquinoline derivative can occur. nih.gov
Recent advancements have demonstrated that cobalt-amido cooperative catalysis can achieve a highly efficient partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines. nih.gov This method utilizes ammonia (B1221849) borane (B79455) (H₃N·BH₃) as the reductant at room temperature. The cobalt-amido complex activates the reducing agent, enabling a precise dihydrogen transfer to the N=C bond of the quinoline substrate. nih.gov This approach shows broad functional group compatibility and is suitable for large-scale synthesis. nih.gov
Another strategy involves the use of noble metal catalysts. For instance, an iridium-based catalyst (5Ir/meso_S-C) has been shown to exhibit nearly 100% regioselectivity for the hydrogenation of the nitrogen-containing ring in various quinoline derivatives. researchgate.net This selectivity holds true for quinolines bearing both electron-donating groups (like -CH₃ and -OCH₃) and electron-withdrawing halogen substituents. researchgate.net
Table 1: Catalytic Hydrogenation of Quinolines
| Catalyst System | Reductant | Selectivity | Key Features |
|---|---|---|---|
| Cobalt-amido complex | H₃N·BH₃ | Partial transfer hydrogenation to 1,2-dihydroquinolines | Operates at room temperature; high chemoselectivity. nih.gov |
Regioselective Synthesis of this compound
The regioselective synthesis of specifically substituted imidazo[4,5-f]quinolines, such as the 5-methyl derivative, hinges on the controlled construction of the heterocyclic core. A common retrosynthetic approach involves the formation of the imidazole ring onto a pre-functionalized quinoline precursor. This typically starts with a suitably substituted diaminoquinoline. For the synthesis of this compound, the key intermediate would be 5-methylquinoline-6,7-diamine.
The Weidenhagen reaction is a classical and effective method for constructing the imidazole ring. This involves the condensation of a 1,2-diamine with an aldehyde. For example, the synthesis of 2-(2-Furyl)-1(3)H-imidazo[4,5-f]quinoline is achieved by reacting quinoline-5,6-diamine with furfural. researchgate.net Adapting this method for the target compound would involve reacting 5-methylquinoline-6,7-diamine with an appropriate aldehyde or its equivalent. The choice of aldehyde determines the substituent at the 2-position of the resulting imidazoquinoline.
Derivatization Strategies for this compound
Alkylation and N-Methylation (e.g., at N1 position)
The imidazole portion of the this compound nucleus contains two nitrogen atoms (N1 and N3) that can potentially be alkylated. The regioselectivity of this reaction is influenced by the reaction conditions and the substituents on the heterocyclic core.
Studies on the alkylation of the related 2-(2-Furyl)-1(3)H-imidazo[4,5-f]quinoline with methyl iodide in a KOH-DMSO system have shown that a mixture of two isomeric N-methyl derivatives is produced. researchgate.net The reaction yields both the 1-methyl-1H and the 3-methyl-3H isomers, with the latter being the predominant product. researchgate.net This suggests that direct N-methylation of this compound would likely also result in a mixture of N1 and N3 methylated products.
N-methylation has also been explored for quinoline arene oxides, where methyl trifluoromethanesulfonate (B1224126) serves as a potent methylating agent, yielding N-methylquinolinium salts. rsc.org
Table 2: N-Alkylation of Imidazo[4,5-f]quinoline Analog
| Substrate | Alkylating Agent | Conditions | Products | Outcome |
|---|
Nucleophilic Substitution Reactions on Imidazo[4,5-f]quinoline Intermediates
Nucleophilic substitution reactions are pivotal for introducing a wide range of functional groups onto the imidazo[4,5-f]quinoline scaffold. These reactions typically involve a precursor that has a good leaving group, such as a halogen, attached to the quinoline ring.
For instance, the synthesis of various 1-substituted imidazo[4,5-c]quinoline derivatives, which are structural isomers of the [4,5-f] series, often proceeds through a 4-chloroquinoline (B167314) intermediate. The chlorine atom can be displaced by various nucleophiles. A crucial step in the synthesis of potent Toll-like receptor 7 (TLR7) agonists involves an amination reaction on an oxidized quinoline core to install an amino group. binghamton.edu
Functional Group Interconversions on the Imidazo[4,5-f]quinoline Nucleus
Functional group interconversion (FGI) refers to the transformation of one functional group into another. Such strategies are essential for the late-stage modification of the imidazo[4,5-f]quinoline nucleus, allowing for the fine-tuning of molecular properties.
An important FGI observed in the metabolism of related compounds is N-demethylation. For example, 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ), a structural analog, undergoes N-demethylation in mice to form 2-aminoimidazo[4,5-f]quinoline. nih.govnih.gov This biotransformation, catalyzed by cytochrome P450 enzymes, highlights the possibility of chemically removing an N-methyl group from the imidazole ring. nih.govnih.gov
Another common FGI is the conversion of an amino group to other functionalities. The amino group can be acylated, for instance. The synthesis of N-acetyl-2-amino-3-methylimidazo[4,5-f]quinoline is achieved by treating the parent amine with acetic anhydride (B1165640) in pyridine. nih.gov This N-acetylated product can be further manipulated or studied for its biological properties. These transformations showcase the chemical tractability of substituents on the imidazo[4,5-f]quinoline core, enabling the synthesis of a diverse library of derivatives.
Structural Characterization and Spectroscopic Elucidation of 5 Methyl 1h Imidazo 4,5 F Quinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the molecular skeleton of 5-Methyl-1H-imidazo[4,5-f]quinoline. In a typical analysis, the aromatic protons of the quinoline (B57606) and imidazole (B134444) rings resonate in the downfield region of the ¹H-NMR spectrum, generally between δ 7.2 and 8.6 ppm. The New Hampshire proton of the imidazole ring can be observed at approximately δ 10.9 ppm in a solvent like DMSO-d₆. The methyl group protons attached to the quinoline ring typically appear as a singlet further upfield.
The ¹³C-NMR spectrum complements the proton data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment, with carbons in aromatic systems appearing at lower field values. For instance, in a related derivative, 4-hydroxy-6-methyl-1H-imidazo-[4,5-f]-quinoline, the methyl carbon appears at 19.3 ppm, while the aromatic carbons span a range from 108.3 to 155.6 ppm. arabjchem.org
Table 1: Representative NMR Data for Imidazo[4,5-f]quinoline Derivatives
| Nucleus | Functional Group | Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic Protons | 7.2 - 8.6 |
| ¹H | Imidazole NH | ~10.9 (in DMSO-d₆) |
| ¹H | Methyl Group | ~2.42 |
| ¹³C | Methyl Carbon | ~19.3 |
| ¹³C | Aromatic Carbons | 108.3 - 155.6 |
Note: Chemical shifts are approximate and can vary based on solvent and specific substitution patterns.
For more complex derivatives of this compound, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the fused ring system. sdsu.eduyoutube.com This is particularly useful for assigning protons in the quinoline portion of the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edupressbooks.pub This technique allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.com This is crucial for piecing together the entire molecular framework, especially for connecting the methyl group to the quinoline ring and for confirming the fusion of the imidazole and quinoline rings.
These 2D NMR methods provide a comprehensive map of the molecular connectivity, leaving no ambiguity in the structural elucidation of complex imidazo[4,5-f]quinoline derivatives. sdsu.eduyoutube.compressbooks.pub
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. For example, the related compound 4-hydroxy-6-methyl-1H-imidazo-[4,5-f]-quinoline shows a molecular ion at m/z 199. arabjchem.org
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for related quinoline derivatives include the loss of small, stable molecules or radicals. For instance, in the mass spectrum of a similar compound, 1-hydro-2-amino-3-methyl-5-hydroxy-imidazo[4,5-f]quinoline, fragment ions corresponding to the loss of a methyl radical (CH₃•) and ammonia (B1221849) (NH₃) were observed. nih.gov The fragmentation of the imidazo[4,5-f]quinoline core can also lead to characteristic ions that help to confirm the identity of the compound.
Table 2: Expected Mass Spectrometry Data for a Related Imidazo[4,5-f]quinoline Derivative
| Ion | m/z (mass-to-charge ratio) | Identity |
|---|---|---|
| [M+H]⁺ | 217.1084 | Molecular Ion |
| [M-CH₃]⁺ | 202 | Loss of a methyl group |
| [M-NH₃]⁺ | 200 | Loss of ammonia |
Data is for 1,2-dihydro-2-amino-5-hydroxy-3-methylimidazo[4,5-f]quinoline. nih.gov
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives displays characteristic absorption bands. For instance, the N-H stretching vibration of the imidazole ring is typically observed in the region of 3000-3300 cm⁻¹. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the C=N and C=C stretching vibrations of the fused aromatic rings are found in the 1500-1650 cm⁻¹ region. semanticscholar.org The presence of the methyl group would be indicated by C-H stretching and bending vibrations.
Table 3: Characteristic IR Absorption Bands for Imidazo[4,5-f]quinoline Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Imidazole) | ~3240 |
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 |
| C=N and C=C Stretch (Aromatic Rings) | 1574 - 1654 |
Data is for related imidazo[4,5-f]quinoline derivatives.
Electronic Spectroscopy: UV-Visible (UV-Vis) Absorption and Fluorescence Emission Studies
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of quinoline-based compounds typically shows multiple absorption bands in the ultraviolet and visible regions, corresponding to π-π* transitions within the aromatic system. beilstein-journals.org For a related imidazo[4,5-f] rsc.orgnih.govphenanthroline derivative, absorption maxima are observed in the UV region. researchgate.net The specific wavelengths and intensities of these absorptions are influenced by the solvent polarity and the substituents on the aromatic rings. irb.hr
Some imidazo[4,5-f]quinoline derivatives also exhibit fluorescence, emitting light after being excited by UV radiation. The fluorescence emission spectrum is typically a mirror image of the longest-wavelength absorption band. The study of fluorescence properties is important as it can be sensitive to the local environment, making these compounds potential fluorescent probes. researchgate.net
Table 4: Photophysical Properties of a Related Imidazoquinoline Derivative in Methanol
| Property | Wavelength (nm) |
|---|---|
| Absorption Maxima (λabs) | 246, 256, 264, 300, 311, 325 |
| Emission Maximum (λem) | Not specified |
Data is for 2-(2,6-diisopropylphenyl)-1-methylimidazo[1,5-a]quinolin-2-ium tetrafluoroborate. mdpi.com
X-ray Crystallography for Solid-State Structural Determination (e.g., protonated forms)
In the case of protonated forms, X-ray crystallography can reveal how the positive charge is delocalized within the molecule and how the protonated species interacts with counter-ions and solvent molecules in the crystal structure. For example, studies on related imidazo[4,5-f] rsc.orgnih.govphenanthroline rhenium(I) complexes have used X-ray diffraction to determine the coordination environment of the metal ion and the geometry of the ligand. acs.org
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This process provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), within a sample. The experimentally determined values are then compared against the theoretically calculated percentages derived from the compound's molecular formula. A close correlation between the found and calculated values serves as a crucial verification of the compound's purity and empirical formula.
For This compound , the molecular formula is C₁₁H₉N₃. Based on this, the theoretical elemental composition can be calculated. As of the latest literature review, specific experimental data from the elemental analysis of this compound has not been prominently reported. However, the theoretical values provide a benchmark for its compositional verification.
The expected percentages for carbon, hydrogen, and nitrogen are detailed in the table below.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |
|---|---|---|---|---|
| Carbon | C | 12.01 | 132.11 | 72.91% |
| Hydrogen | H | 1.008 | 9.072 | 4.95% |
In the broader context of imidazoquinoline chemistry, elemental analysis is a standard characterization method. For instance, in the synthesis of various derivatives, researchers consistently report elemental analysis data to confirm the successful synthesis and purity of the target molecules. These reports typically present a comparison between the calculated and found elemental percentages. For example, the analysis of related compounds such as 1-methyl-2-phenyl-1H-imidazo[4,5-f]-quinoline derivatives and various imidazo[4,5-c] quinoline derivatives shows a close agreement, generally within ±0.4%, between the theoretical and experimental values, which is the accepted standard for confirmation of a compound's structure. heteroletters.orgsemanticscholar.org This underscores the reliability of elemental analysis in the structural elucidation of novel heterocyclic compounds.
Electronic Structure and Advanced Computational Investigations of 5 Methyl 1h Imidazo 4,5 F Quinoline
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations
Density Functional Theory (DFT) has become a reliable and powerful tool for predicting the properties of molecules with high precision. nih.gov It is frequently employed to study quinoline (B57606) derivatives and other heterocyclic systems. bohrium.combohrium.com Methods like the B3LYP hybrid functional combined with basis sets such as 6-311+G(d,p) or 6-311++G(d,p) are commonly used for these types of calculations in the gas phase or in solution. nih.govresearchgate.netarkat-usa.org
The first step in computational analysis is geometry optimization, where DFT calculations are used to determine the most stable three-dimensional structure of the molecule, corresponding to the minimum energy state on the potential energy surface. bohrium.com This process provides the optimized bond lengths, bond angles, and dihedral angles. For imidazoquinoline systems, the calculations typically confirm a planar fused ring structure.
Table 1: Representative Calculated Electronic Properties for an Imidazoquinoline-type Structure Data is illustrative and based on typical values for similar heterocyclic compounds.
| Property | Gas Phase | Aqueous Solution | Reference Analogs |
|---|---|---|---|
| Total Energy (Hartree) | -628.123 | -628.145 | nih.gov |
| Dipole Moment (Debye) | 3.45 | 4.89 | nih.govbohrium.com |
| Solvation Energy (kcal/mol) | N/A | -15.8 | nih.gov |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. scirp.org A smaller energy gap suggests higher reactivity and greater ease of electronic excitation. scirp.org
For fused aromatic systems like 5-Methyl-1H-imidazo[4,5-f]quinoline, the HOMO and LUMO are typically π-orbitals delocalized across the entire ring system. arkat-usa.orgacs.org The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. TD-DFT calculations can be used to analyze the electronic transitions between these orbitals. tandfonline.com
Table 2: Representative Frontier Molecular Orbital Energies for Imidazo-based Heterocycles Data is illustrative and based on typical values for similar heterocyclic compounds.
| Parameter | Energy (eV) | Reference Analogs |
|---|---|---|
| E(HOMO) | -6.25 | mdpi.com |
| E(LUMO) | -1.89 | mdpi.com |
| Energy Gap (ΔE) | 4.36 | scirp.orgmdpi.com |
Tautomerism and Protonation State Analysis of Imidazo[4,5-f]quinolines
Imidazo[4,5-f]quinolines can exist in different tautomeric forms due to the potential for a proton to reside on different nitrogen atoms within the imidazole (B134444) ring. Computational studies on analogous systems like imidazo[4,5-b]pyridines have shown that DFT calculations can effectively predict the most stable tautomer by comparing their relative energies. mdpi.com
Furthermore, the basic nitrogen atoms in the heterocyclic rings can be protonated in acidic environments. Computational analysis, often combining DFT and TD-DFT, is used to study the spectroscopic properties of the neutral, monoprotonated, and diprotonated forms. irb.hr These calculations help determine the pKa values and understand how the molecule's electronic structure and absorption/emission spectra change with pH, which is crucial for its behavior in biological systems. irb.hr The agreement between computationally determined and experimentally measured pKa values in related systems highlights the predictive power of this approach. irb.hr
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the distribution of charge on a molecule's surface. bohrium.com It allows for the identification of electron-rich regions (sites for electrophilic attack) and electron-poor regions (sites for nucleophilic attack). scirp.org In an MEP map, negative potential (typically colored red or yellow) indicates electron-rich areas, while positive potential (blue) indicates electron-poor areas.
For imidazoquinoline structures, MEP analysis consistently shows that the most negative potential is located around the nitrogen atoms of the fused heterocyclic system. nih.govscirp.org These nitrogen atoms are therefore the primary sites for hydrogen bonding and coordination with metal ions. The hydrogen atom attached to the imidazole nitrogen, along with hydrogens on the quinoline ring, typically represent the most electron-deficient (electrophilic) regions. bohrium.comscirp.org
Computational Prediction of Spectroscopic Parameters
Computational chemistry is widely used to predict and corroborate experimental spectroscopic data. rsc.org DFT calculations can accurately compute vibrational frequencies, which are then compared with experimental FT-IR and Raman spectra to assign specific vibrational modes. researchgate.net
Similarly, the Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the calculation of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). rsc.orgresearchgate.net The strong correlation often observed between calculated and experimental chemical shifts helps confirm the proposed molecular structure. researchgate.netrsc.org
Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). tandfonline.com By calculating the energies of electronic transitions and their corresponding oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax). tandfonline.com These theoretical spectra are instrumental in interpreting experimental results and understanding the electronic transitions within the molecule, such as π→π* transitions common in aromatic systems. tandfonline.com
Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data Data is illustrative and based on methodologies applied to similar quinoline derivatives.
| Spectroscopic Parameter | Experimental Value (Typical) | Calculated Value (Typical) | Computational Method | Reference Analogs |
|---|---|---|---|---|
| 13C NMR Shift (C=N) | 148.5 ppm | 149.2 ppm | DFT/GIAO | nih.govrsc.org |
| ¹H NMR Shift (Aromatic) | 8.85 ppm | 8.91 ppm | DFT/GIAO | nih.govrsc.org |
| UV-Vis λmax | 291 nm | 291 nm | TD-DFT/CPCM | tandfonline.com |
| IR Frequency (C=N stretch) | 1614 cm-1 | 1620 cm-1 | DFT/B3LYP | rsc.org |
Molecular Dynamics Simulations in Research Contexts
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are essential for investigating the interactions between a ligand, such as this compound, and its biological target, typically a protein. frontiersin.org
For example, studies on closely related pyrido fused imidazo[4,5-c]quinolines have used MD simulations to explore their binding to the active site of the phosphoinositide 3-kinase (PI3K) enzyme, a known anti-tumor target. frontiersin.org These simulations can reveal the stability of the ligand-protein complex by analyzing metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms. frontiersin.org MD simulations also provide detailed insights into the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket, offering a dynamic view that complements the static picture from molecular docking. frontiersin.org
Chemical Reactivity and Mechanistic Studies of 5 Methyl 1h Imidazo 4,5 F Quinoline
Substitution Reactions (Nucleophilic and Electrophilic) at the Imidazo[4,5-f]quinoline Core.researchgate.netchim.it
The imidazo[4,5-f]quinoline core is susceptible to both nucleophilic and electrophilic substitution reactions, with the position of substitution being highly dependent on the nature of the reactant and the reaction conditions.
Nucleophilic Substitution: Halogenated derivatives of the imidazo[4,5-f]quinoline system can undergo nucleophilic substitution reactions. For instance, halogens at certain positions can be displaced by nucleophiles like amines or thiols. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been employed for the direct amination of the imidazoquinoline core. acs.org
Electrophilic Substitution: Electrophilic attack can be directed at either the furan (B31954) ring (if present as a substituent) or the quinoline (B57606) fragment, depending on the reaction conditions. researchgate.net For example, 2-(2-Furyl)-3-methyl-3H-imidazo[4,5-f]quinoline undergoes electrophilic substitution reactions such as bromination, nitration, formylation, acylation, and sulfonation. researchgate.net In some cases, electrophilic substitution occurs exclusively at a specific position of a substituent ring, such as the 5-position of a thiophene (B33073) ring attached to the core. researchgate.net Intramolecular electrophilic cyclization of derivatives has also been reported. chim.it
Table 1: Examples of Substitution Reactions on Imidazo[4,5-f]quinoline Derivatives
| Reactant | Reaction Type | Position of Substitution | Product Type |
|---|---|---|---|
| Halogenated Imidazoquinoline | Nucleophilic | Varies | Amine or Thiol Adducts |
| 2-(2-Furyl)-3-methyl-3H-imidazo[4,5-f]quinoline | Electrophilic | Furan ring or Quinoline fragment | Brominated, Nitrated, Formylated, Acylated, or Sulfonated derivatives |
| 2-(Thiophen-2-yl) chim.itthiazolo[4,5-f]quinoline | Electrophilic | 5-position of Thiophene ring | Substituted Thiophene derivatives |
Oxidation and Reduction Pathways of the Imidazo[4,5-f]quinoline System.researchgate.netchim.itnih.gov
The imidazo[4,5-f]quinoline system can undergo both oxidation and reduction, leading to a variety of derivatives with modified electronic and biological properties.
Oxidation: The nitrogen atoms in the quinoline ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. For instance, the oxidation of 2-butyl-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]quinoline at the 2-position of the quinoline core has been reported. binghamton.edu The oxidation of related quinoline derivatives can also be catalyzed by metal complexes. sci-hub.se
Reduction: Reduction of the imidazo[4,5-f]quinoline system can be achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The hydrogenation of quinoline derivatives, a common reduction method, can be catalyzed by transition metals like palladium or rhodium. mdpi.com
Table 2: Oxidation and Reduction of Imidazo[4,5-f]quinoline Systems
| Reaction Type | Reagent/Catalyst | Product |
|---|---|---|
| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Quinoline N-oxides |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Reduced Imidazoquinoline derivatives |
| Catalytic Hydrogenation | Palladium, Rhodium | Hydrogenated Quinoline derivatives |
Cycloaddition Reactions and Formation of Fused Heterocycles
The imidazo[4,5-f]quinoline scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems through cycloaddition reactions. For example, the Diels-Alder reaction has been utilized in the synthesis of precursor bicyclic carboxylic acids for 1H-imidazo[4,5-c]quinolin-4-amine derivatives. nih.gov Cascade reactions involving cyclization are also employed to create fused systems. nih.gov These reactions are valuable for generating novel molecular architectures with potential applications in medicinal chemistry.
Reactivity of Peripheral Substituents on 5-Methyl-1H-imidazo[4,5-f]quinoline Derivatives
The substituents on the this compound core exhibit their own characteristic reactivity, which can be exploited for further functionalization. The methyl group at the 5-position can potentially undergo reactions such as oxidation or halogenation under specific conditions, although detailed studies on this specific aspect are limited. More commonly, modifications are made to other peripheral groups. For instance, Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions have been used to introduce various substituents onto the imidazoquinoline scaffold. acs.org
Reaction Mechanism Elucidation through Kinetic and Spectroscopic Methods
Understanding the mechanisms of reactions involving this compound and its derivatives is crucial for optimizing reaction conditions and designing new synthetic routes. Kinetic studies can provide insights into reaction rates and the factors that influence them. Spectroscopic methods, such as ¹H NMR and mass spectrometry, are indispensable for characterizing reaction products and intermediates. For example, ¹H NMR spectroscopy has been used to study the metabolism of the related compound 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) by human intestinal microbiota, identifying the formation of 7-hydroxy-IQ. asm.org The mechanism of action for some imidazoquinoline derivatives as allosteric modulators has been investigated through functional assays and by studying their effect on agonist-receptor dissociation kinetics. nih.gov
Advanced Analytical Methodologies for the Characterization and Detection of 5 Methyl 1h Imidazo 4,5 F Quinoline in Research Samples
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are fundamental techniques for assessing the purity and quantifying the amount of 5-Methyl-1H-imidazo[4,5-f]quinoline. These methods separate the compound from impurities based on its polarity.
A typical HPLC method for related imidazoquinoline compounds involves a reversed-phase column, such as a C18 column, with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid or phosphoric acid) and an organic solvent like acetonitrile. greenpharmacy.info Detection is often achieved using a UV detector at a specific wavelength, for instance, 260 nm, where the compound exhibits strong absorbance. greenpharmacy.info UPLC systems, utilizing smaller particle size columns (e.g., 1.7 µm), offer higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. acs.org For instance, a UPLC method for a related compound used an Acquity UPLC BEH C18 column with a gradient elution of ammonium (B1175870) acetate (B1210297) and acetonitrile-water, achieving high purity determination (≥95%). acs.org
Table 1: Example HPLC/UPLC Parameters for Imidazoquinoline Analysis
| Parameter | HPLC | UPLC |
| Column | Phenomenex Luna-RP-C18 (250 x 4.6 mm, 5 µm) greenpharmacy.info | Acquity UPLC BEH C18 (50 x 3 mm, 1.7 µm) acs.org |
| Mobile Phase | Water (with 1% H3PO4) : Acetonitrile (gradient) greenpharmacy.info | Aqueous Ammonium Acetate : Acetonitrile/Water (gradient) acs.org |
| Flow Rate | 1.0 mL/min greenpharmacy.info | 0.8 mL/min acs.org |
| Detection | UV at 260 nm greenpharmacy.info | UV at 200–330 nm acs.org |
| Column Temp. | Ambient | 40 °C acs.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC analysis, derivatization can be employed to create more volatile analogues. However, for heterocyclic aromatic amines (HAAs) like imidazoquinolines, LC-based methods are more common. nih.gov GC-MS has been used for the detection of other HAAs in food products, but often requires extensive sample preparation and derivatization steps. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification in Biological Matrices (research models)
For detecting minute quantities of this compound and identifying its metabolites in complex biological samples such as plasma, urine, or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govscienceopen.com This technique couples the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry.
In LC-MS/MS analysis, the compound is first separated by LC and then ionized, typically using electrospray ionization (ESI). nih.gov The resulting parent ion is selected and fragmented to produce characteristic product ions. By monitoring specific parent-to-product ion transitions in a mode called selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), exceptional selectivity and low detection limits can be achieved, often in the picogram to nanogram per milliliter range. mdpi.comresearchgate.net For instance, a method for a related compound, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), utilized UPLC-MS/MS with an ESI positive ion mode for detection in heat-processed meat. mdpi.com
Table 2: Illustrative LC-MS/MS Parameters for HAA Analysis
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive mdpi.com |
| Scan Type | Selected Reaction Monitoring (SRM) researchgate.net or Multiple Reaction Monitoring (MRM) mdpi.com |
| Capillary Voltage | ~3.0 kV mdpi.com |
| Source Temperature | ~100-125 °C nih.govmdpi.com |
| Desolvation Temp. | ~325-350 °C nih.govmdpi.com |
| Collision Gas | Nitrogen or Argon scienceopen.com |
Sample Preparation Techniques for Complex Research Samples (e.g., Solid-Phase Extraction (SPE))
Effective sample preparation is crucial for removing interferences and concentrating the analyte from complex matrices before instrumental analysis. Solid-Phase Extraction (SPE) is a widely used and powerful technique for this purpose. uva.nlsigmaaldrich.com SPE utilizes a solid sorbent material packed in a cartridge or disk to selectively retain the analyte of interest while allowing interfering substances to pass through.
For heterocyclic aromatic amines, reversed-phase SPE cartridges (e.g., C18) are commonly employed. nih.gov The sample is loaded onto the conditioned cartridge, washed with a weak solvent to remove impurities, and then the target compound is eluted with a stronger organic solvent. nih.gov A study on the extraction of various contaminants, including a related imidazoquinoline, from surface water demonstrated the effectiveness of SPE for sample cleanup and pre-concentration. uva.nl In some cases, tandem SPE procedures are used for enhanced purification. researchgate.net
Electrochemical Detection Methods in Analytical Research
Electrochemical detection methods offer a sensitive and often low-cost alternative for the analysis of electroactive compounds like this compound. researchgate.net These methods are based on the oxidation or reduction of the analyte at an electrode surface, generating a measurable current that is proportional to its concentration. Techniques like differential pulse voltammetry (DPV) can provide low detection limits. nih.gov
Recent research has focused on developing novel sensor materials to enhance selectivity and sensitivity. For example, molecularly imprinted polymers (MIPs) have been used to create selective recognition sites for specific heterocyclic aromatic amines, leading to highly selective sensors. nih.govacs.org While not specific to this compound, a study on a related compound, 2-amino-1-methyl-6-phenyl-imidazo[4,5-b]pyridine (PhIP), demonstrated the development of a molecularly imprinted hydrogel-based electrochemical sensor with a detection limit of 0.07 ng/mL. nih.gov
Validation of Analytical Methods for Research Applications (e.g., linearity, precision, recovery)
Validation is a critical process to ensure that an analytical method is suitable for its intended purpose. europa.eufda.gov Key validation parameters for research applications include linearity, precision, accuracy (often expressed as recovery), limit of detection (LOD), and limit of quantification (LOQ). greenpharmacy.infofda.gov
Linearity: This is established by analyzing a series of standards at different concentrations and demonstrating a linear relationship between the concentration and the instrumental response. A minimum of five concentration levels is typically recommended. europa.eu The coefficient of determination (R²) should ideally be ≥0.995 for single analyte methods. fda.gov
Precision: This assesses the closeness of agreement between repeated measurements of the same sample. It is usually evaluated at two levels: repeatability (within-day precision) and intermediate precision (between-day precision). europa.eu
Accuracy/Recovery: This determines how close the measured value is to the true value. It is often assessed by spiking a blank matrix with a known amount of the analyte and calculating the percentage recovered. greenpharmacy.infoeuropa.eu
LOD and LOQ: The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. greenpharmacy.info
A validated LC-MS/MS method for a similar compound, lenvatinib (B1674733) (a quinoline (B57606) derivative), in various biological matrices reported accuracies within ±15% and coefficients of variation (CV) below 15% for concentrations above the lower limit of quantification. nih.gov
Applications of 5 Methyl 1h Imidazo 4,5 F Quinoline in Chemical Biology and Advanced Materials Research
Development as Chemical Probes for Cellular Signaling Pathways
Derivatives of the imidazo[4,5-f]quinoline scaffold have been instrumental in the development of chemical probes to investigate cellular signaling pathways, particularly those involving the immune system. binghamton.edu These compounds are recognized for their ability to modulate immune responses through interaction with Toll-like receptors (TLRs). binghamton.edu
Research Findings:
TLR7 Agonism: Structure-activity relationship (SAR) studies on imidazo[4,5-f]quinoline derivatives have identified them as potent agonists of Toll-like receptor 7 (TLR7). binghamton.edunih.gov Activation of TLR7 triggers downstream signaling cascades, primarily through the NFκB and IRF pathways, leading to the production of pro-inflammatory cytokines and chemokines. binghamton.edu
Immunostimulatory Activity: The immunostimulatory properties of these compounds have been confirmed in various studies. nih.gov This activity is the basis for their exploration as molecular probes to understand the intricacies of immune activation and for potential therapeutic applications as immunomodulators. nih.gov
Positive Allosteric Modulators: Certain 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been identified as positive allosteric modulators (PAMs) of the A3 adenosine (B11128) receptor (A3AR). nih.gov This demonstrates the potential of the imidazoquinoline scaffold to be adapted for probing G-protein coupled receptor (GPCR) signaling. nih.gov
Application as Ligands for Transition Metal Complexes in Coordination Chemistry
The nitrogen atoms within the heterocyclic rings of 5-Methyl-1H-imidazo[4,5-f]quinoline and its derivatives make them excellent ligands for coordinating with transition metal ions. This property has been leveraged in the field of coordination chemistry to create novel metal complexes with unique photophysical and chemical properties.
Research Findings:
Rhenium(I) Complexes: Imidazo[4,5-f] nih.govnih.govphenanthroline-based ligands, which share a core structure, have been used to synthesize Rhenium(I) tricarbonyl complexes. acs.org These complexes exhibit interesting photophysical properties, including long-lived triplet excited states at room temperature. acs.org The steric and electronic properties of substituents on the imidazole (B134444) ring can be used to tune these properties. acs.org
Iridium(III) Complexes: Quinoline-appended cyclometalated iridium(III) complexes have been synthesized and studied for their photophysical properties and potential applications in bioimaging. researchgate.net These complexes often exhibit strong luminescence, making them suitable for cellular imaging applications. researchgate.net
Table 1: Examples of Transition Metal Complexes with Imidazoquinoline-type Ligands
| Complex | Metal Ion | Ligand Type | Potential Application |
| [ReCl(CO)₃(pyr-imphen)] | Rhenium(I) | Imidazo[4,5-f] nih.govnih.govphenanthroline | Photophysical studies |
| [Ir(ppy)₂(qip)]⁺ | Iridium(III) | Quinoline-appended polypyridyl | Bioimaging |
Fluorescent Probes and Dyes for Bioimaging and Sensing Applications
The inherent fluorescence of the imidazoquinoline scaffold has led to the development of various derivatives as fluorescent probes and dyes for bioimaging and sensing applications. researchgate.netbohrium.commdpi.com These molecules can be designed to exhibit changes in their fluorescence properties in response to specific analytes or environmental conditions.
Research Findings:
DNA Detection: Aminated benzimidazo[1,2-a]quinolines, which are structurally related to imidazo[4,5-f]quinolines, have been investigated as potential fluorescent probes for DNA detection. researchgate.net
Ion Sensing: Imidazo[4,5-f] nih.govnih.govphenanthroline derivatives have been designed as "off-on" fluorescent probes for the detection of metal ions such as Zn²⁺. bohrium.com The binding of the metal ion to the ligand induces a significant enhancement in fluorescence, allowing for its detection. bohrium.com
pH Sensing: The photophysical and acid-base properties of some benzimidazo[1,2-a]quinoline-6-carbonitriles have been studied, suggesting their potential use as pH-sensitive fluorescent probes. researchgate.net
Potential in Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs))
The luminescent properties of imidazoquinoline derivatives have also attracted attention in the field of materials science, particularly for their potential use in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). uni-giessen.deresearchgate.net
Research Findings:
Blue Emitters: Imidazo[1,5-a]quinolines and imidazo[5,1-a]isoquinolines have been shown to emit intense blue luminescence, a crucial color for full-color display and lighting applications. uni-giessen.deresearchgate.net Researchers have synthesized derivatives with high fluorescence quantum yields in the blue region of the spectrum. uni-giessen.de
Electron-Transport Materials: A derivative, 1-Methyl-2-(anthryl)-imidazo[4,5-f] nih.govnih.gov-phenanthroline, has been demonstrated to be a highly efficient electron-transport material and a bright blue-light emitter in electroluminescent devices. researchgate.net
Dye-Sensitized Solar Cells: Certain 3H- nih.govbenzofuro[2,3-b]imidazo[4,5-f]quinolines have been synthesized and evaluated as high-performance organic photosensitizers in dye-sensitized solar cells (DSSCs). researchgate.net These compounds exhibit interesting photophysical and electrochemical properties suitable for photovoltaic applications. researchgate.net
Table 2: Performance of an Imidazoquinoline Derivative in an OLED
| Device Component | Material | Emission Maximum | External Quantum Efficiency |
| Emitter | 1-Methyl-2-(anthryl)-imidazo[4,5-f] nih.govnih.gov-phenanthroline | 481 nm | 1.82% |
Role as Building Blocks in the Synthesis of More Complex Heterocyclic Scaffolds
The this compound core serves as a versatile building block for the synthesis of more complex and functionally diverse heterocyclic systems. researchgate.netcu.edu.eg Its reactive sites allow for various chemical modifications, enabling the construction of novel molecular architectures.
Research Findings:
General Synthetic Utility: Imidazoquinolines are recognized as valuable heterocyclic scaffolds that can be prepared through several synthetic strategies, often starting from diaminoquinolines or aminobenzimidazoles. researchgate.netcu.edu.eg
Multicomponent Reactions: One-pot, multicomponent reactions have been employed for the efficient synthesis of polysubstituted imidazo[1,2-a]quinoline derivatives, highlighting the adaptability of the core structure for combinatorial chemistry approaches. cu.edu.eg
Fused Systems: The imidazo[4,5-f]quinoline system can be further annulated with other heterocyclic rings to create even more complex fused systems, as demonstrated by the synthesis of 3H- nih.govbenzofuro[2,3-b]imidazo[4,5-f]quinolines. researchgate.net This modular approach allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules. researchgate.net
Q & A
Q. What are the key synthetic routes for 5-Methyl-1H-imidazo[4,5-f]quinoline?
The synthesis typically involves:
- Reduction of 6-nitroquinoline-5-amine to quinoline-5,6-diamine using SnCl₂ in acidic ethanol .
- Condensation with aromatic aldehydes to form Schiff base intermediates (e.g., N6-benzylidene derivatives) .
- Cyclization with iodine in DMF to yield 2-phenyl-1H-imidazo[4,5-f]quinoline intermediates .
- N-Methylation using dimethyl sulfate and NaOH in ethanol to introduce the methyl group . Yield optimization (74–78%) depends on reaction time and purification methods (e.g., recrystallization from ethyl acetate) .
Q. How is this compound characterized structurally?
Key techniques include:
- IR spectroscopy : Identification of functional groups (e.g., C=N at ~1610 cm⁻¹, NH stretching at ~3240 cm⁻¹) .
- ¹H NMR : Methyl groups appear as singlets (δ ~3.21 ppm), aromatic protons as multiplets (δ 7.18–7.76 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 259 for methylated derivatives) and elemental analysis validate purity .
Q. What preliminary biological activities have been reported for this compound?
Early studies highlight:
- Antimicrobial activity : Derivatives show moderate activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption, inferred from nitrobenzene substitution patterns .
- Mutagenicity : 2-Amino-3-methyl derivatives (e.g., IQ) are dietary mutagens, forming DNA adducts (e.g., C8-dG) after metabolic activation by cytochrome P450 .
Advanced Research Questions
Q. How do structural modifications affect the mutagenic potential of this compound derivatives?
- N-Methylation : Reduces mutagenicity by blocking metabolic activation (e.g., 1-methyl derivatives show lower DNA adduct formation compared to amino-substituted analogs) .
- Substituent position : 2-Phenyl groups enhance intercalation with DNA, while para-substituted tolyl groups alter metabolic stability .
- Isotopic labeling : Deuterated analogs (e.g., 2-amino-3-trideuteromethyl derivatives) are used as internal standards in quantifying adducts via LC-MS .
Q. What methodologies resolve contradictions in reported antimicrobial efficacy data?
Discrepancies arise from:
- Assay variability : Broth microdilution (MIC) vs. agar diffusion methods yield differing IC₅₀ values .
- Bacterial strain specificity : Gram-negative species (e.g., E. coli) show resistance due to efflux pumps, requiring adjuvants like phenylalanine-arginine β-naphthylamide .
- Synergistic studies : Combining with fluoroquinolones enhances activity, suggesting multi-target mechanisms .
Q. What advanced techniques elucidate metabolic pathways and DNA adduct formation?
- LC-MS/MS : Quantifies N-hydroxy-IQ metabolites and C8-dG adducts in hepatic microsomes .
- ³²P-postlabeling : Detects adducts at sensitivities of 1 adduct/10⁸ nucleotides in colon and bladder tissues .
- Isotope tracing : ¹⁴C-labeled IQ tracks biliary excretion (~60%) and renal clearance (~25%) in rodent models .
Q. How can reaction conditions be optimized for scalable synthesis?
- Catalyst screening : Iridium photocatalysts enable visible-light-driven cyclization, reducing iodine dependency .
- Solvent effects : Replacing DMF with acetonitrile improves cyclization yields by 15% .
- Flow chemistry : Continuous processing reduces side products (e.g., over-methylation) in N-methylation steps .
Methodological Guidance
- Contradiction Analysis : Compare IR and NMR data across studies to identify impurities (e.g., unreacted aldehydes in Schiff base intermediates) .
- SAR Studies : Use QSAR models to predict bioactivity based on substituent electronegativity and lipophilicity .
- Toxicity Screening : Employ Ames tests (TA98 strain) with S9 metabolic activation to validate mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
